KML-29 KML-29 KML-29 is monoacylglycerol lipase inhibitor and an O-hexafluoroisopropyl carbamate analog of JZL 184. KML-29 potently and selectively inhibits MAGL (IC50s = 15, 43, and 5.9 nM in mouse, rat, and human brain proteomes, respectively). KML29 with gabapentin synergistically produces analgesia in mice.
Brand Name: Vulcanchem
CAS No.: 1380424-42-9
VCID: VC0531827
InChI: InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2
SMILES: C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F
Molecular Formula: C24H21F6NO7
Molecular Weight: 549.4224

KML-29

CAS No.: 1380424-42-9

Inhibitors

VCID: VC0531827

Molecular Formula: C24H21F6NO7

Molecular Weight: 549.4224

Purity: >98% (or refer to the Certificate of Analysis)

KML-29 - 1380424-42-9

CAS No. 1380424-42-9
Product Name KML-29
Molecular Formula C24H21F6NO7
Molecular Weight 549.4224
IUPAC Name 1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(1,3-benzodioxol-5-yl)-hydroxymethyl]piperidine-1-carboxylate
Standard InChI InChI=1S/C24H21F6NO7/c25-23(26,27)20(24(28,29)30)38-21(32)31-7-5-13(6-8-31)22(33,14-1-3-16-18(9-14)36-11-34-16)15-2-4-17-19(10-15)37-12-35-17/h1-4,9-10,13,20,33H,5-8,11-12H2
Standard InChIKey SXHQLPHDBLTFPM-UHFFFAOYSA-N
SMILES C1CN(CCC1C(C2=CC3=C(C=C2)OCO3)(C4=CC5=C(C=C4)OCO5)O)C(=O)OC(C(F)(F)F)C(F)(F)F
Appearance Solid powder
Description KML-29 is monoacylglycerol lipase inhibitor and an O-hexafluoroisopropyl carbamate analog of JZL 184. KML-29 potently and selectively inhibits MAGL (IC50s = 15, 43, and 5.9 nM in mouse, rat, and human brain proteomes, respectively). KML29 with gabapentin synergistically produces analgesia in mice.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms KML-29; KML29; KML 29.
Reference 1: Crowe MS, Wilson CD, Leishman E, Prather PL, Bradshaw HB, Banks ML, Kinsey SG. The monoacylglycerol lipase inhibitor KML29 with gabapentin synergistically produces analgesia in mice. Br J Pharmacol. 2017 Dec;174(23):4523-4539. doi: 10.1111/bph.14055. Epub 2017 Nov 20. PubMed PMID: 28963716; PubMed Central PMCID: PMC5715597.
2: Pasquarelli N, Porazik C, Bayer H, Buck E, Schildknecht S, Weydt P, Witting A, Ferger B. Contrasting effects of selective MAGL and FAAH inhibition on dopamine depletion and GDNF expression in a chronic MPTP mouse model of Parkinson's disease. Neurochem Int. 2017 Nov;110:14-24. doi: 10.1016/j.neuint.2017.08.003. Epub 2017 Aug 5. PubMed PMID: 28826718.
3: Pasquarelli N, Engelskirchen M, Hanselmann J, Endres S, Porazik C, Bayer H, Buck E, Karsak M, Weydt P, Ferger B, Witting A. Evaluation of monoacylglycerol lipase as a therapeutic target in a transgenic mouse model of ALS. Neuropharmacology. 2017 Sep 15;124:157-169. doi: 10.1016/j.neuropharm.2017.03.037. Epub 2017 Mar 31. PubMed PMID: 28373073.
4: Morena M, Leitl KD, Vecchiarelli HA, Gray JM, Campolongo P, Hill MN. Emotional arousal state influences the ability of amygdalar endocannabinoid signaling to modulate anxiety. Neuropharmacology. 2016 Dec;111:59-69. doi: 10.1016/j.neuropharm.2016.08.020. Epub 2016 Aug 20. PubMed PMID: 27553121.
5: Miller S, Leishman E, Hu SS, Elghouche A, Daily L, Murataeva N, Bradshaw H, Straiker A. Harnessing the Endocannabinoid 2-Arachidonoylglycerol to Lower Intraocular Pressure in a Murine Model. Invest Ophthalmol Vis Sci. 2016 Jun 1;57(7):3287-96. doi: 10.1167/iovs.16-19356. PubMed PMID: 27333182; PubMed Central PMCID: PMC4961057.
6: Subbanna S, Psychoyos D, Xie S, Basavarajappa BS. Postnatal ethanol exposure alters levels of 2-arachidonylglycerol-metabolizing enzymes and pharmacological inhibition of monoacylglycerol lipase does not cause neurodegeneration in neonatal mice. J Neurochem. 2015 Jul;134(2):276-87. doi: 10.1111/jnc.13120. Epub 2015 Apr 30. PubMed PMID: 25857698; PubMed Central PMCID: PMC4490952.
7: Pasquarelli N, Porazik C, Hanselmann J, Weydt P, Ferger B, Witting A. Comparative biochemical characterization of the monoacylglycerol lipase inhibitor KML29 in brain, spinal cord, liver, spleen, fat and muscle tissue. Neuropharmacology. 2015 Apr;91:148-56. doi: 10.1016/j.neuropharm.2014.12.001. Epub 2014 Dec 12. PubMed PMID: 25497453.
8: Ignatowska-Jankowska BM, Ghosh S, Crowe MS, Kinsey SG, Niphakis MJ, Abdullah RA, Tao Q, O' Neal ST, Walentiny DM, Wiley JL, Cravatt BF, Lichtman AH. In vivo characterization of the highly selective monoacylglycerol lipase inhibitor KML29: antinociceptive activity without cannabimimetic side effects. Br J Pharmacol. 2014 Mar;171(6):1392-407. doi: 10.1111/bph.12298. PubMed PMID: 23848221; PubMed Central PMCID: PMC3954480.
PubChem Compound 71656212
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator